![molecular formula C13H12FNS B1335260 2-[(2-Fluorophenyl)methylsulfanyl]aniline CAS No. 710966-54-4](/img/structure/B1335260.png)
2-[(2-Fluorophenyl)methylsulfanyl]aniline
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Description
2-[(2-Fluorophenyl)methylsulfanyl]aniline (2-FMS) is an organic molecule that is used in a variety of scientific research applications. It is a mono-substituted aniline that contains a 2-fluorophenylmethylsulfanyl group. 2-FMS is a versatile molecule that has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
The structural analogs of 2-[(2-Fluorophenyl)methylsulfanyl]aniline have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential against various bacterial strains, including Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Klebsiella pneumoniae . The presence of the fluorophenyl group is believed to enhance the antimicrobial efficacy of these molecules.
Antioxidant Properties
Some derivatives of 2-[(2-Fluorophenyl)methylsulfanyl]aniline exhibit significant antioxidant activities. This property is crucial in the development of therapeutic agents that can protect the body from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .
Anticancer Potential
The benzimidazole derivatives containing the fluorophenyl moiety have been explored for their anticancer activities. These compounds have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation .
Antifungal Efficacy
Certain fluorinated benzimidazoles, which are structurally related to 2-[(2-Fluorophenyl)methylsulfanyl]aniline, have demonstrated potent antifungal activity, particularly against Candida albicans . This suggests potential applications in treating fungal infections.
Antiviral Agent Synthesis
The compound has been used in the synthesis of pyridazinone derivatives, which have been investigated as antiviral agents. These studies include computational investigations to understand the interaction of these molecules with viral proteins .
Synthesis of Heteroaromatic Compounds
2-[(2-Fluorophenyl)methylsulfanyl]aniline serves as a precursor in the synthesis of various heteroaromatic compounds. These compounds are valuable in medicinal chemistry due to their diverse biological activities, including antipsychotic and β-adrenergic antagonist properties .
Drug Design and Development
The molecule’s structure is advantageous in drug design, allowing for the creation of novel pharmaceuticals with improved pharmacokinetic and pharmacodynamic profiles. Its derivatives can be designed to target specific receptors or enzymes within the body .
Nano/Microparticulate Formulations
Research has been conducted on incorporating 2-[(2-Fluorophenyl)methylsulfanyl]aniline into nano and microparticulate formulations. These formulations aim to enhance the delivery and efficacy of the compound, particularly in topical applications against microbial infections .
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRBBNGIGYOUHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403260 |
Source
|
Record name | 2-[(2-fluorophenyl)methylsulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)methylsulfanyl]aniline | |
CAS RN |
710966-54-4 |
Source
|
Record name | 2-[(2-fluorophenyl)methylsulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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